molecular formula C12H14O2 B1584675 2-Methylprop-2-enoic acid;styrene CAS No. 9010-92-8

2-Methylprop-2-enoic acid;styrene

Cat. No. B1584675
Key on ui cas rn: 9010-92-8
M. Wt: 190.24 g/mol
InChI Key: CVEPFOUZABPRMK-UHFFFAOYSA-N
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Patent
US05183722

Procedure details

Then, into a 500 ml four necked flask, 30.0 g of the above polymer and 50 ml of methanol were added and dissolved, and then 4.2 of potassim hydroxide was added, stirred and dissolved. Then, 16.2 g of benzyl bromide and 100 ml of dimethyl sulfoxide were added thereto, and the mixture was stirred at 80° C. for 2 hours. The reaction solution was dropwise added to a methanol/1.5% hydrochloric acid aqueous solution (volume ratio of 1/1). A white powder was recovered and vacuum-dried to obtain a partial benzyl ester of a styrene/methacrylic acid copolymer (esterification rate: 50% to methacrylic acid, as determined by potentiometric titration). The obtained amount was 32.5 g.
[Compound]
Name
four
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
above polymer
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[CH2:2](Br)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:10]S(C)=[O:12]>CO>[CH2:10]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:2]([OH:12])(=[O:1])[C:3]([CH3:8])=[CH2:4] |f:4.5|

Inputs

Step One
Name
four
Quantity
500 mL
Type
reactant
Smiles
Name
above polymer
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Step Three
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A white powder was recovered
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C(=C)C)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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